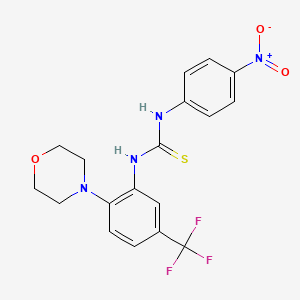
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea, also known as MTPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTPTU belongs to the class of thiourea compounds, which have been known to exhibit a wide range of biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea involves the reaction of 2-morpholin-4-yl-5-(trifluoromethyl)aniline with 4-nitrophenyl isothiocyanate in the presence of a suitable solvent and base.
Starting Materials
2-morpholin-4-yl-5-(trifluoromethyl)aniline, 4-nitrophenyl isothiocyanate, Suitable solvent, Base
Reaction
Step 1: Dissolve 2-morpholin-4-yl-5-(trifluoromethyl)aniline in a suitable solvent., Step 2: Add a base to the solution and stir for some time., Step 3: Add 4-nitrophenyl isothiocyanate to the solution and stir for some time., Step 4: Heat the reaction mixture to a suitable temperature and stir for some time., Step 5: Cool the reaction mixture and filter the solid product., Step 6: Wash the solid product with a suitable solvent and dry it under vacuum., Step 7: Purify the product by recrystallization or chromatography.
Mecanismo De Acción
The mechanism of action of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is also relatively stable under physiological conditions and can be easily synthesized in large quantities. However, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has some limitations for lab experiments, including its limited bioavailability and potential off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea in animal models or clinical trials.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea. First, further studies are needed to elucidate the precise mechanism of action of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea and its potential targets in various diseases. Second, the pharmacokinetics and pharmacodynamics of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea need to be studied in detail to optimize its therapeutic efficacy and safety. Third, the potential synergistic effects of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea with other drugs or natural compounds should be investigated to enhance its therapeutic potency. Fourth, the development of novel drug delivery systems for 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea may improve its bioavailability and target specificity. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea in humans for various diseases.
Conclusion
In conclusion, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is a promising chemical compound that has been extensively studied for its potential therapeutic applications. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, careful dose-response studies and toxicity evaluations are necessary before using 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea in animal models or clinical trials. There are several future directions for the research and development of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea, including the elucidation of its mechanism of action, the optimization of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases. In diabetes research, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to improve glucose uptake and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c19-18(20,21)12-1-6-16(24-7-9-28-10-8-24)15(11-12)23-17(29)22-13-2-4-14(5-3-13)25(26)27/h1-6,11H,7-10H2,(H2,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAUCCGWEZKQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

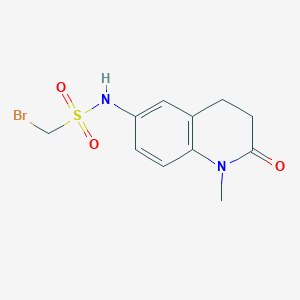
![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)
![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)
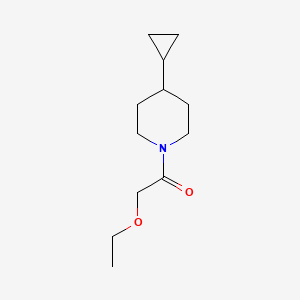
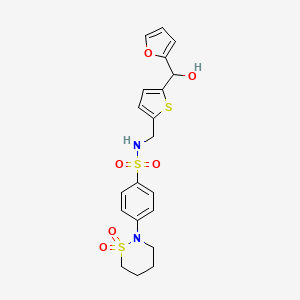
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)
![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)
![2-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B2467920.png)
![N-cyclopentyl-4-isopropyl-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)
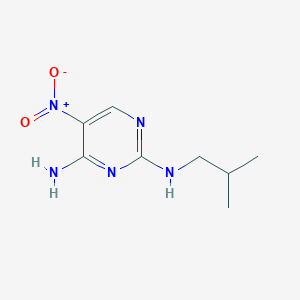
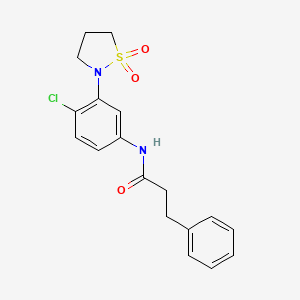
![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)